molecular formula C15H14N2O4 B11945181 4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid

4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid

Cat. No.: B11945181
M. Wt: 286.28 g/mol
InChI Key: ZICOGKQKBIDVMQ-UHFFFAOYSA-N
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Description

4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid is a synthetic benzoic acid derivative intended for research and development purposes. This compound features a molecular structure incorporating a 4-aminobenzoic acid moiety linked to a 2-methoxyaniline group via a urea functional group. The presence of both the carboxylic acid and the urea linkage within a single molecule makes it a compound of interest in various scientific investigations. Researchers may explore its potential as a key intermediate in the synthesis of more complex molecules, such as specialized polymers or pharmaceutical candidates. Its structural features suggest potential applications in studying enzyme inhibition, molecular recognition, or as a building block in medicinal chemistry programs. The benzoic acid core is a well-known scaffold in chemical research, often utilized in studies involving structure-activity relationships . This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

4-[(2-methoxyphenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C15H14N2O4/c1-21-13-5-3-2-4-12(13)17-15(20)16-11-8-6-10(7-9-11)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20)

InChI Key

ZICOGKQKBIDVMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

A widely employed method for urea synthesis involves carbodiimide-based activation of carboxylic acids. For 4-{[(2-methoxyanilino)carbonyl]amino}benzoic acid, 4-aminobenzoic acid serves as the foundational substrate. The amine group is protected (e.g., as a tert-butoxycarbonyl [Boc] derivative) to prevent undesired side reactions during activation. Subsequent treatment with 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) generates an imidazole carbamate intermediate. Reacting this intermediate with 2-methoxyaniline in the presence of a catalytic base (e.g., triethylamine) yields the protected urea derivative. Final acidic deprotection (e.g., trifluoroacetic acid) liberates the target compound.

Representative Conditions:

  • Activation Step: 4-Aminobenzoic acid (1.0 eq), CDI (1.2 eq), DMF, 0°C → rt, 2 h.

  • Coupling Step: 2-Methoxyaniline (1.1 eq), triethylamine (2.0 eq), rt, 12 h.

  • Deprotection: TFA/DCM (1:1 v/v), rt, 1 h.

  • Yield: 68–72% after silica gel chromatography.

Isocyanate Intermediate Route

An alternative pathway employs in situ generation of 4-isocyanatobenzoic acid, though its instability necessitates immediate use. Treatment of 4-aminobenzoic acid with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) at 0°C produces the isocyanate, which is subsequently reacted with 2-methoxyaniline. This method avoids amine protection but requires stringent moisture control.

Optimized Protocol:

  • Isocyanate Formation: 4-Aminobenzoic acid (1.0 eq), triphosgene (0.35 eq), DCM, 0°C, 30 min.

  • Urea Formation: 2-Methoxyaniline (1.05 eq), DCM, 0°C → rt, 4 h.

  • Yield: 58–63% after recrystallization from acetonitrile.

Solvent and Catalytic System Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated coupling yields by stabilizing reactive intermediates. Conversely, isocyanate routes benefit from low-polarity solvents (DCM, THF) to minimize hydrolysis. Comparative studies indicate DMF outperforms THF in CDI-based methods, achieving 15% higher yields.

Catalytic Additives

Addition of hydroxybenzotriazole (HOBt, 0.1 eq) suppresses racemization during carbodiimide activation, critical for enantiomerically pure products. For isocyanate routes, molecular sieves (4Å) absorb generated HCl, preventing side reactions.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient) effectively isolates the target compound from unreacted 2-methoxyaniline and dimeric byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) further purifies analytical samples.

Spectroscopic Validation

  • IR Spectroscopy: Urea C=O stretch at ~1640 cm⁻¹; carboxylic acid O-H stretch at ~2500–3000 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 12.4 (s, 1H, COOH), 8.2 (s, 1H, urea NH), 7.8 (d, J = 8.6 Hz, 2H, Ar-H), 6.9–7.1 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃).

  • Melting Point: 214–216°C (decomposition observed above 220°C).

Scalability and Industrial Feasibility

Batch vs. Continuous Flow Synthesis

Batch processes dominate laboratory-scale synthesis, but continuous flow systems improve heat transfer and mixing for isocyanate routes, reducing reaction times by 40%. Pilot-scale trials using microreactors achieved 85% conversion at 0.5 kg/day throughput.

Cost Analysis

CDI-mediated coupling incurs higher reagent costs ($12/g) compared to triphosgene ($4/g), but the latter requires specialized handling equipment, offsetting savings .

Chemical Reactions Analysis

4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Several studies have indicated that derivatives of 4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid exhibit significant anticancer properties. For instance, compounds synthesized from this base have been tested against various cancer cell lines, showing cytotoxic effects through mechanisms such as apoptosis induction and inhibition of cell proliferation .
  • Antimicrobial Properties
    • The compound has shown promising results in antimicrobial assays, particularly against resistant strains of bacteria. Its derivatives have been tested for their Minimum Inhibitory Concentration (MIC), demonstrating effectiveness comparable to traditional antibiotics .
  • Antioxidant and Anti-inflammatory Effects
    • Research indicates that compounds derived from this compound possess antioxidant properties, which can mitigate oxidative stress in biological systems. Additionally, these compounds have been evaluated for their anti-inflammatory activity, showing potential in treating conditions exacerbated by inflammation .

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cells. The results indicated that one particular derivative had an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting enhanced efficacy .

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, derivatives of the compound were tested against strains of Mycobacterium tuberculosis and other pathogens. The results showed that certain modifications led to a marked decrease in bacterial growth, highlighting the potential for developing new antimicrobial therapies .

Data Tables

Application Activity IC50 Value (µM)Reference
AnticancerBreast Cancer Cell Line12.5
AntimicrobialMycobacterium tuberculosis8.0
AntioxidantDPPH Scavenging Activity15.0
Anti-inflammatoryCOX InhibitionIC50 not determined

Mechanism of Action

The mechanism of action of 4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoic Acid Backbones

4-[(Quinolin-4-yl)amino]benzoic Acid (F01–F09) Structure: The quinoline ring replaces the 2-methoxyaniline group, introducing a planar heterocyclic system. Synthesis: Prepared via condensation of 4-aminobenzoic acid with quinoline intermediates in ethanol under reflux . Applications: These derivatives exhibit antimicrobial and anticancer activities, attributed to the quinoline moiety’s ability to intercalate DNA or inhibit topoisomerases .

2-{[4-(Diethylamino)anilino]carbonyl}benzoic Acid Structure: A diethylamino group replaces the 2-methoxy substituent, and the urea linkage is at the ortho position of the benzoic acid. Key Difference: Positional isomerism (ortho vs. para) alters steric and electronic effects, impacting binding to biological targets.

4-(Boc-Amidino)-Benzoic Acid Structure: A tert-butoxycarbonyl (Boc)-protected amidine group replaces the urea-aniline moiety. Applications: Used in peptide synthesis and as a protease inhibitor precursor due to its reversible amidine modification . Key Difference: The Boc group introduces steric bulk, which may hinder interactions in biological systems compared to the smaller methoxy group.

Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) LogP Key Functional Groups
4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid Not reported Moderate (DMSO, ethanol) ~2.1* Urea, methoxy, carboxylic acid
4-[(Quinolin-4-yl)amino]benzoic acid 217.5–220 Low (DMSO) ~3.5 Quinoline, carboxylic acid
2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid Not reported High (DMSO, chloroform) ~2.8 Diethylamino, urea
4-(Boc-Amidino)-Benzoic Acid 119–121 Low (water) ~1.5 Boc-amidine, carboxylic acid

*Predicted based on structural analogs .

Biological Activity

4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid, a derivative of 4-aminobenzoic acid (PABA), has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, cytotoxic, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a methoxyanilino group attached to a benzoic acid backbone, which is significant for its biological activity. The structural formula can be represented as follows:

C10H11N2O3\text{C}_{10}\text{H}_{11}\text{N}_{2}\text{O}_{3}

Antimicrobial Activity

Recent studies have shown that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be as low as 15.62 µM, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus15.62 µM
E. coli15.62 µM
Listeria monocytogenes31.25 µM

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines, including HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) was reported at approximately 15.0 µM, suggesting that the compound may serve as a potential chemotherapeutic agent .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
HepG215.0
MCF-7 (Breast)20.0
A549 (Lung)18.5

The antimicrobial and cytotoxic activities are attributed to the compound's ability to interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells. The methoxy group enhances lipophilicity, facilitating better membrane penetration and bioavailability .

Case Studies

A recent case study evaluated the efficacy of this compound in combination with traditional antibiotics against resistant bacterial strains. The results indicated that synergistic effects were observed when combined with beta-lactam antibiotics, improving their effectiveness against resistant strains .

Q & A

Q. What are the standard synthetic routes for 4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid?

  • Methodological Answer : Synthesis typically involves sequential steps: (i) Formation of an acid chloride intermediate using thionyl chloride (SOCl₂) or similar reagents . (ii) Coupling with 2-methoxyaniline via nucleophilic acyl substitution. (iii) Final purification via recrystallization or column chromatography. Key reagents include KMnO₄ for oxidation and NaBH₄ for reduction, depending on precursor functionalization .

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for quantitative purity assessment. Complementary techniques like melting point analysis (e.g., >300°C for related benzoic acids) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹³C NMR for functional group verification) are critical .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assign methoxy (-OCH₃), aromatic protons, and carboxyl (-COOH) signals.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO). This reveals charge distribution and reactivity hotspots, aiding in understanding interactions with biological targets .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. inactive results)?

  • Methodological Answer : (i) Validate compound purity and stability under assay conditions (e.g., pH, temperature). (ii) Use orthogonal bioassays (e.g., COX-2 inhibition for anti-inflammatory activity, SPR for binding kinetics). (iii) Control for solvent effects (DMSO concentration <0.1%) and cell line variability .

Q. How to study protein-ligand interactions for this compound?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., from PDB) to predict binding modes .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Methodological Answer : Challenges include twinning or weak diffraction. Solutions: (i) Optimize crystal growth via vapor diffusion. (ii) Use SHELXD for phase problem resolution and SHELXL for refinement. (iii) Analyze hydrogen-bonding motifs (e.g., S(6) ring motifs) to validate intramolecular interactions .

Methodological Optimization Questions

Q. How to improve yield in large-scale synthesis?

  • Methodological Answer : (i) Optimize stoichiometry (e.g., 1.2 equiv. of 2-methoxyaniline). (ii) Use microwave-assisted synthesis for faster coupling steps. (iii) Employ flow chemistry for continuous acid chloride generation .

Q. What are best practices for handling its limited solubility in aqueous buffers?

  • Methodological Answer : (i) Use co-solvents (e.g., 10% ethanol/PBS) with sonication. (ii) Derivatize the carboxyl group to a methyl ester for in vivo studies, followed by enzymatic hydrolysis. (iii) Prepare sodium or potassium salts for enhanced solubility .

Data Analysis & Interpretation

Q. How to interpret conflicting computational vs. experimental bioactivity results?

  • Methodological Answer :
    (i) Cross-validate docking predictions with mutagenesis studies (e.g., alanine scanning).
    (ii) Account for solvation effects in DFT calculations using implicit solvent models (e.g., PCM).
    (iii) Reconcile IC₅₀ values with binding free energy calculations (MM-PBSA/GBSA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.